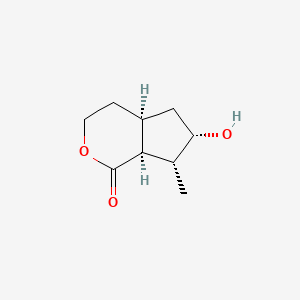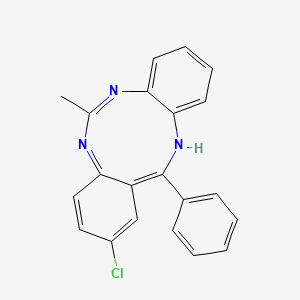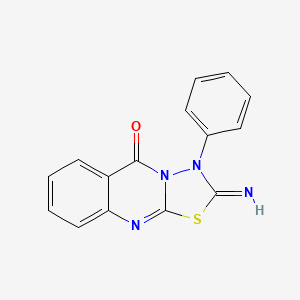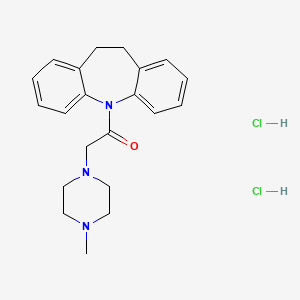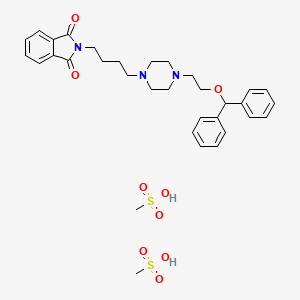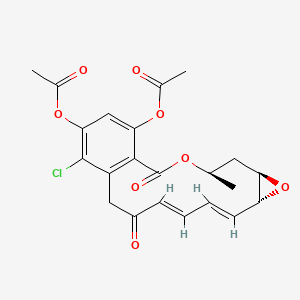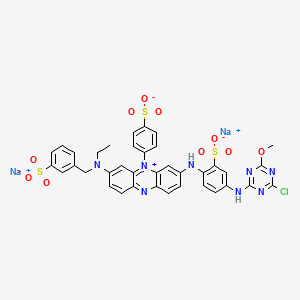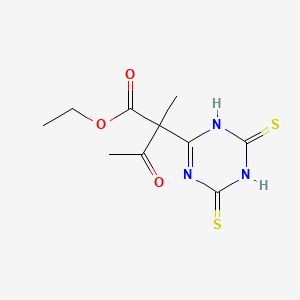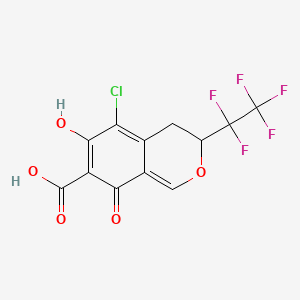
Acetic acid, (4-chloro-2-methylphenoxy)-, sodium salt, mixt. with 6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine and N-(1,1-dimethylethyl)-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (4-chloro-2-methylphenoxy)-, sodium salt, mixed with 6-chloro-N,N’-diethyl-1,3,5-triazine-2,4-diamine and N-(1,1-dimethylethyl)-N’-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine is a complex chemical mixture. This compound is often used in various industrial and agricultural applications due to its unique properties and effectiveness in specific reactions.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of this compound involves multiple synthetic routes. The synthesis of acetic acid, (4-chloro-2-methylphenoxy)-, sodium salt typically involves the reaction of 4-chloro-2-methylphenol with sodium hydroxide, followed by the addition of acetic acid. The other components, 6-chloro-N,N’-diethyl-1,3,5-triazine-2,4-diamine and N-(1,1-dimethylethyl)-N’-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine, are synthesized through a series of steps involving chlorination, alkylation, and thiolation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled conditions of temperature and pressure. The process is optimized to ensure high yield and purity of the final product. The mixture is then purified using techniques such as crystallization, filtration, and distillation.
化学反応の分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions of temperature, pressure, and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted phenoxy and triazine derivatives.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with metabolic pathways. The exact mechanism depends on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
- Acetic acid, chloro-, sodium salt
- 6-chloro-N,N’-diethyl-1,3,5-triazine-2,4-diamine
- N-(1,1-dimethylethyl)-N’-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its effectiveness in various applications, particularly in agriculture and industry, sets it apart from other similar compounds.
特性
CAS番号 |
63821-86-3 |
|---|---|
分子式 |
C26H39Cl2N10NaO3S |
分子量 |
665.6 g/mol |
IUPAC名 |
sodium;2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine;6-chloro-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine;2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C10H19N5S.C9H9ClO3.C7H12ClN5.Na/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5;1-6-4-7(10)2-3-8(6)13-5-9(11)12;1-3-9-6-11-5(8)12-7(13-6)10-4-2;/h6H2,1-5H3,(H2,11,12,13,14,15);2-4H,5H2,1H3,(H,11,12);3-4H2,1-2H3,(H2,9,10,11,12,13);/q;;;+1/p-1 |
InChIキー |
XWISNRQBBZHKJR-UHFFFAOYSA-M |
正規SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C.CCNC1=NC(=NC(=N1)Cl)NCC.CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




